molecular formula C22H25N3O4 B2982566 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one CAS No. 618878-45-8

1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B2982566
CAS No.: 618878-45-8
M. Wt: 395.459
InChI Key: DEPOCNMREGHSDL-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure that includes a pyrrole ring, a pyridine ring, and various functional groups such as hydroxyl, methoxy, and dimethylamino groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Introduction of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine moiety to the pyrrole ring.

    Functional Group Modifications: The hydroxyl, methoxy, and dimethylamino groups are introduced through various substitution reactions, often under controlled conditions to ensure selectivity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening for reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: PCC, KMnO4, or H2O2.

    Reducing Agents: NaBH4, LiAlH4.

    Substitution Reagents: Nucleophiles like amines, thiols, or halides.

Major Products:

    Oxidation Products: Conversion of hydroxyl to carbonyl groups.

    Reduction Products: Conversion of carbonyl to hydroxyl groups.

    Substitution Products: Replacement of methoxy groups with other functional groups.

Scientific Research Applications

1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with its targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(benzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one: Lacks the methoxy group, which may alter its biological activity.

    1-(3-(Dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(phenyl)-1H-pyrrol-2(5H)-one: Substitutes the pyridine ring with a phenyl ring, potentially affecting its binding properties.

Uniqueness: The presence of the methoxy group and the combination of pyrrole and pyridine rings in 1-(3-(dimethylamino)propyl)-3-hydroxy-4-(3-methoxybenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one makes it unique, providing specific interactions and biological activities that are distinct from similar compounds.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and mechanisms of action

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-24(2)12-7-13-25-19(17-10-4-5-11-23-17)18(21(27)22(25)28)20(26)15-8-6-9-16(14-15)29-3/h4-6,8-11,14,19,26H,7,12-13H2,1-3H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVBZLALSQCCHQ-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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